molecular formula C7H14N2O4 B1196555 Ethylcarbaminomethyl-L-serine CAS No. 70745-84-5

Ethylcarbaminomethyl-L-serine

Cat. No.: B1196555
CAS No.: 70745-84-5
M. Wt: 190.20 g/mol
InChI Key: SFBJKFMCZTWSIK-YFKPBYRVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Apigenin-d4 involves the incorporation of deuterium atoms into the Apigenin molecule. This can be achieved through several synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in Apigenin with deuterium atoms using deuterated solvents under specific conditions.

    Chemical Synthesis: Starting from deuterated precursors, Apigenin-d4 can be synthesized through a series of chemical reactions, including hydroxylation and cyclization reactions.

Industrial Production Methods: Industrial production of Apigenin-d4 typically involves large-scale chemical synthesis using deuterated precursors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired outcome .

Types of Reactions:

    Oxidation: Apigenin-d4 can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert Apigenin-d4 into its reduced forms, which may have different biological activities.

    Substitution: Substitution reactions can introduce different functional groups into the Apigenin-d4 molecule, altering its properties.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Apigenin-d4 can lead to the formation of quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Apigenin-d4 has a wide range of scientific research applications, including:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Apigenin in the body.

    Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.

    Biological Research: Used in studies related to its anti-inflammatory, antioxidant, and anticancer properties.

    Industrial Applications: Utilized in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of Apigenin-d4 involves its interaction with various molecular targets and pathways:

    Molecular Targets: Apigenin-d4 targets enzymes such as cytochrome P450, which are involved in drug metabolism.

    Pathways Involved: It modulates signaling pathways related to inflammation, oxidative stress, and cell proliferation. .

Similar Compounds:

    Apigenin: The non-deuterated form of Apigenin, widely studied for its biological activities.

    Luteolin: Another flavonoid with similar anti-inflammatory and antioxidant properties.

    Quercetin: A flavonoid known for its wide range of health benefits.

Uniqueness of Apigenin-d4:

Properties

70745-84-5

Molecular Formula

C7H14N2O4

Molecular Weight

190.20 g/mol

IUPAC Name

(2S)-2-[[2-(ethylamino)-2-oxoethyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C7H14N2O4/c1-2-8-6(11)3-9-5(4-10)7(12)13/h5,9-10H,2-4H2,1H3,(H,8,11)(H,12,13)/t5-/m0/s1

InChI Key

SFBJKFMCZTWSIK-YFKPBYRVSA-N

Isomeric SMILES

CCNC(=O)CN[C@@H](CO)C(=O)O

SMILES

CCNC(=O)CNC(CO)C(=O)O

Canonical SMILES

CCNC(=O)CNC(CO)C(=O)O

synonyms

A 748
A-748
ethylcarbaminomethyl-L-serine

Origin of Product

United States

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